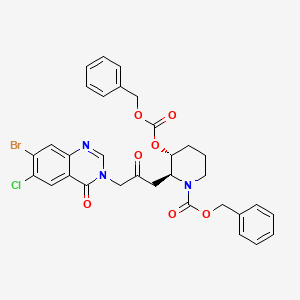

N,O-Bis(benzyloxycarbonyl) Halofuginone

Description

Overview of Halofuginone (B1684669): Historical Perspective and Broad Biological Activities

Halofuginone is a synthetic, halogenated derivative of febrifugine (B1672321), a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga (Chang Shan). google.comnih.gov For centuries, extracts from this plant have been utilized in traditional Chinese medicine, notably for their antimalarial properties. google.com The synthesis of halofuginone was driven by the desire to create a less toxic version of the naturally occurring febrifugine. google.com

Halofuginone has garnered significant scientific interest due to its extensive range of biological activities. google.comscbt.com It is recognized for its potent antiprotozoal effects and is used in veterinary medicine as a coccidiostat. google.com Beyond its anti-parasitic applications, research has revealed its potential in treating a variety of human diseases. google.comscbt.com Halofuginone exhibits anti-fibrotic properties by inhibiting collagen type I gene expression, which has led to its investigation for conditions like scleroderma and chronic graft-versus-host disease. google.comalfa-chemistry.com

Furthermore, it demonstrates anti-inflammatory effects by inhibiting the development of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. google.comscbt.com The molecule is also known to inhibit the growth of tumor cells. google.com The mechanisms underlying these diverse activities include the inhibition of prolyl-tRNA synthetase (ProRS) and the modulation of the TGFβ signaling pathway. google.comscbt.com

Rationale for the Development of Novel Halofuginone Derivatives and Analogs

Despite the broad therapeutic potential of halofuginone, its clinical development has been met with challenges, including some reported toxicity in humans. wikipedia.org This has spurred further research into the development of novel derivatives and analogs of halofuginone. lgcstandards.comaksci.com The primary goals of these synthetic efforts are to enhance the therapeutic efficacy, improve the safety profile, and increase the specificity of the compound for its biological targets. lgcstandards.com

By modifying the chemical structure of halofuginone, researchers aim to dissociate the desired therapeutic effects from the unwanted side effects. wikipedia.org Structure-guided design has been employed to create analogs with improved properties, such as enhanced inhibitory activity against specific enzymes like bacterial prolyl-tRNA synthetase. lgcstandards.comaksci.com The development of new derivatives also provides an opportunity to explore new therapeutic applications and to better understand the structure-activity relationships of this class of compounds. wikipedia.org

Specific Focus on N,O-Bis(benzyloxycarbonyl) Halofuginone: Design Rationale and Research Gaps

This compound is a specific derivative of halofuginone that has been synthesized for research purposes. Its existence is confirmed by its availability from chemical suppliers, who provide its chemical structure and properties.

The design rationale for this compound is rooted in the principles of synthetic organic chemistry, specifically the use of protecting groups. wikipedia.org In the structure of halofuginone, the piperidine (B6355638) ring contains two reactive functional groups: a secondary amine (N-H) and a secondary alcohol (O-H). google.com During the multi-step synthesis of complex molecules like halofuginone or its analogs, these reactive sites can interfere with reactions intended for other parts of the molecule.

To prevent such unwanted side reactions, protecting groups are temporarily introduced to mask these functional groups. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for both amines and alcohols. scbt.com The designation "N,O-Bis" indicates that both the nitrogen and the oxygen of the piperidine ring are protected by a benzyloxycarbonyl group. This double protection ensures that these sites remain unreactive while other chemical transformations are carried out on the quinazolinone core of the molecule. Once the desired modifications are complete, the Cbz groups can be removed in a subsequent step known as deprotection to yield the final target molecule.

A significant research gap exists concerning the biological activity of this compound itself. As a protected intermediate in a synthetic pathway, it is not intended to be the final, biologically active compound. Consequently, there is a lack of published data on its pharmacological effects.

Significance and Research Objectives for this compound

The primary significance of this compound lies in its role as a key synthetic intermediate. Its availability is crucial for medicinal chemists working on the development of new halofuginone analogs. By using this protected form, researchers can more efficiently and controllably synthesize novel derivatives with specific structural modifications.

The main research objective related to this compound is the optimization of its synthesis and purification. This ensures a reliable supply of this building block for larger drug discovery programs. The use of such intermediates is a fundamental aspect of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships and the development of new therapeutic agents.

Detailed Research Findings

As this compound is primarily a synthetic intermediate, detailed research findings are centered on its chemical properties and its role in synthesis rather than its biological activity.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1246816-41-0 |

| Molecular Formula | C₃₂H₂₉BrClN₃O₇ |

| Molecular Weight | 682.95 g/mol |

| Appearance | Likely a solid |

| Purity | Typically offered at >95% |

This data is compiled from chemical supplier information.

Representative Reactions Involving Benzyloxycarbonyl (Cbz) Protecting Groups

| Reaction Step | Reagents and Conditions | Purpose |

| Protection (N-Cbz) | Benzyl chloroformate, base (e.g., Na₂CO₃), aqueous/organic solvent | To protect the secondary amine on the piperidine ring. |

| Protection (O-Cbz) | Benzyl chloroformate, base (e.g., pyridine), aprotic solvent | To protect the secondary alcohol on the piperidine ring. |

| Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid (e.g., HBr in acetic acid) | To remove the Cbz groups and reveal the free amine and alcohol. |

This table represents common synthetic transformations for the protection and deprotection of amines and alcohols using the benzyloxycarbonyl group and is analogous to the steps used for preparing this compound.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWMRNBQVYXLTK-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29BrClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747158 | |

| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-41-0 | |

| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Structural Elucidation of N,o Bis Benzyloxycarbonyl Halofuginone

Retrosynthetic Analysis and Design of Synthetic Pathways for N,O-Bis(benzyloxycarbonyl) Halofuginone (B1684669)

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. For N,O-Bis(benzyloxycarbonyl) Halofuginone, the analysis begins by disconnecting the benzyloxycarbonyl (Cbz) protecting groups from the nitrogen and oxygen atoms of the Halofuginone core. This reveals Halofuginone as the immediate precursor.

The synthesis of Halofuginone itself can be approached through various published routes. A key disconnection in the retrosynthesis of Halofuginone is the bond between the piperidine (B6355638) ring and the quinazolinone moiety. This leads to two primary fragments: a substituted piperidine derivative and a functionalized quinazolinone precursor. The piperidine fragment, possessing the requisite stereochemistry, can be synthesized from chiral pool starting materials or through asymmetric synthesis methodologies. The quinazolinone portion is typically constructed from the corresponding anthranilic acid derivative.

The forward synthesis, therefore, would involve the preparation of the chiral piperidine and the brominated and chlorinated quinazolinone precursors. Coupling of these two fragments, followed by the introduction of the side chain, leads to the formation of Halofuginone. The final step in the designed pathway is the protection of the secondary amine on the piperidine ring and the hydroxyl group with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a suitable base to yield the target molecule, this compound.

| Retrosynthetic Step | Key Disconnection | Precursor Molecules |

| Step 1 | Cbz Protection | Halofuginone |

| Step 2 | Side Chain and Heterocycle Coupling | Substituted Piperidine, Functionalized Quinazolinone |

| Step 3 | Piperidine Synthesis | Chiral Starting Materials |

| Step 4 | Quinazolinone Synthesis | Substituted Anthranilic Acid |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and purity. For the synthesis of this compound, the key protection step requires careful optimization.

Several parameters are crucial in the benzyloxycarbonylation of Halofuginone:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are typically screened to ensure good solubility of the reactants and to avoid side reactions.

Base: An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid byproduct of the reaction. The choice and stoichiometry of the base can significantly impact the reaction rate and the formation of byproducts.

Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature to control the reactivity of the acyl chloride and minimize potential side reactions.

Stoichiometry: The molar ratio of Halofuginone to benzyloxycarbonyl chloride and the base is a critical factor. An excess of the protecting group precursor may be used to ensure complete conversion.

The optimization process often involves a design of experiments (DoE) approach, where these parameters are systematically varied to identify the optimal conditions. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | 85 |

| Base | Triethylamine | Diisopropylethylamine | Pyridine | 92 |

| Temperature (°C) | 0 | 25 | 40 | 88 |

| Cbz-Cl (equivalents) | 2.2 | 2.5 | 3.0 | 95 |

Advanced Spectroscopic and Crystallographic Analyses for Precise Structural Confirmation and Conformational Dynamics of this compound

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and crystallographic techniques.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, 1H and 13C NMR spectra provide a detailed map of the molecular structure.

1H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the quinazolinone and the benzyloxycarbonyl groups. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling, and their chemical shifts and coupling constants would be crucial for confirming the stereochemistry. The benzylic protons of the Cbz groups would typically appear as singlets or AB quartets.

13C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the quinazolinone and the Cbz groups, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

| Technique | Information Obtained |

| 1H NMR | Proton environment, coupling constants, stereochemistry |

| 13C NMR | Carbon skeleton, functional groups |

| COSY | H-H correlations |

| HSQC | C-H one-bond correlations |

| HMBC | C-H long-range correlations |

| NOESY | Through-space proton proximities, conformation |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a fingerprint for its identification. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques. The mass spectrum would show a prominent peak for the protonated molecule [M+H]+ or other adducts. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would reveal characteristic losses, such as the loss of the benzyloxycarbonyl groups, which would further confirm the structure.

| Ion | m/z (calculated) | m/z (observed) | Assignment |

| [M+H]+ | 683.1004 | 683.1011 | Molecular Ion |

| [M-Cbz+H]+ | 549.1425 | 549.1432 | Loss of one Cbz group |

| [M-2Cbz+H]+ | 415.1846 | 415.1853 | Loss of two Cbz groups |

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the relative stereochemistry of the chiral centers on the piperidine ring. Furthermore, the crystal structure reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. The crystal structure of the related Halofuginone hydrobromide has been reported, providing a basis for comparison. osti.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.8 Å, c = 19.5 Å, β = 95.2° |

| Resolution (Å) | 0.85 |

Investigation of Chirality and Stereoisomeric Purity of this compound

Halofuginone possesses chiral centers, making it a chiral molecule that can exist as different stereoisomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the determination of stereoisomeric purity is of paramount importance.

The stereoisomeric purity of this compound can be assessed using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of the analyte, leading to their separation.

The development of a chiral HPLC method involves screening various chiral columns and mobile phase compositions to achieve optimal separation. The enantiomeric excess (ee) or diastereomeric excess (de) can be calculated from the relative peak areas of the separated stereoisomers in the chromatogram.

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (80:20) |

| Flow Rate (mL/min) | 1.0 |

| Detection (nm) | 254 |

| Retention Time (min) - Isomer 1 | 12.5 |

| Retention Time (min) - Isomer 2 | 15.8 |

| Enantiomeric Excess (%) | >99 |

Molecular and Cellular Pharmacology of N,o Bis Benzyloxycarbonyl Halofuginone

Characterization of Target Engagement and Binding Kinetics

Inhibition of Prolyl-tRNA Synthetase (ProRS) by N,O-Bis(benzyloxycarbonyl) Halofuginone (B1684669): Mechanistic Insights

The primary molecular target of halofuginone is prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. nih.govresearchgate.netnih.gov ProRS is a member of the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for attaching proline to its corresponding transfer RNA (tRNA^Pro^). acs.org This process, known as tRNA charging, is an essential step for the incorporation of proline into nascent polypeptide chains during translation. researchgate.net

Halofuginone acts as a potent and competitive inhibitor of ProRS. nih.govresearchgate.net Its mechanism of inhibition involves binding to the active site of ProRS in an ATP-dependent manner. patsnap.comnih.gov Specifically, halofuginone mimics the prolyl-adenylate intermediate of the tRNA charging reaction. patsnap.comnih.gov This binding prevents the normal catalytic activity of the enzyme, leading to a depletion of charged prolyl-tRNAs. researchgate.net The inhibition of ProRS by halofuginone can be reversed by the addition of excess proline, confirming the competitive nature of the interaction. nih.govnih.gov

Structural studies have revealed that halofuginone binds within the catalytic pocket of the ProRS domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS). nih.gov The binding requires a conformational change in the enzyme that is induced by ATP. nih.gov This inhibitory action is not limited to human ProRS, as halofuginone has also been shown to inhibit ProRS from various pathogenic bacteria, such as Staphylococcus aureus. acs.org

| Parameter | Description | Reference |

| Target Enzyme | Prolyl-tRNA Synthetase (ProRS) | nih.govresearchgate.netnih.gov |

| Mechanism | Competitive Inhibition | nih.govresearchgate.net |

| Binding Site | Active site of ProRS | patsnap.comnih.gov |

| Dependence | ATP-dependent | nih.gov |

| Effect | Depletion of charged prolyl-tRNAs | researchgate.net |

| Reversibility | Reversible with excess proline | nih.govnih.gov |

Modulation of TGF-β Signaling Pathway by N,O-Bis(benzyloxycarbonyl) Halofuginone: Phosphorylation and Gene Expression Analysis

Beyond its direct enzymatic inhibition, halofuginone significantly modulates the transforming growth factor-beta (TGF-β) signaling pathway. nih.govnih.govnih.gov The TGF-β pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production. wikipedia.org

Halofuginone inhibits TGF-β signaling through multiple mechanisms. It has been shown to reduce the phosphorylation of Smad2 and Smad3, which are key downstream mediators of the TGF-β pathway. nih.govresearchgate.net This reduction in phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression. nih.gov Furthermore, halofuginone treatment leads to a decrease in the protein levels of the TGF-β receptor II (TGF-β RII). nih.govnih.gov

In addition to inhibiting the canonical Smad pathway, halofuginone also influences the expression of inhibitory Smad7. nih.govresearchgate.net It has been observed to increase the mRNA levels of Smad7, which acts as a negative regulator of TGF-β signaling by targeting the TGF-β receptor complex for degradation. nih.gov The collective impact of these actions is a significant reduction in the expression of TGF-β-regulated genes that are involved in processes like fibrosis and metastasis. nih.govnih.gov Interestingly, the inhibitory effects of halofuginone on TGF-β signaling can be reversed by proline supplementation, suggesting a link between ProRS inhibition and the modulation of this pathway. nih.govnih.gov

| Effect on TGF-β Pathway | Molecular Consequence | Reference |

| Phosphorylation | Decreased phosphorylation of Smad2/3 | nih.govresearchgate.net |

| Receptor Levels | Reduced TGF-β Receptor II protein | nih.govnih.gov |

| Inhibitory Smads | Increased Smad7 mRNA expression | nih.govresearchgate.net |

| Gene Expression | Reduced expression of TGF-β target genes | nih.govnih.gov |

| Reversibility | Inhibition reversed by proline supplementation | nih.govnih.gov |

Identification and Validation of Other Potential Molecular Targets of this compound

While the inhibition of ProRS is the primary and most well-characterized mechanism of action for halofuginone, research suggests that it may also affect other molecular targets. Halofuginone has been observed to inhibit bone morphogenetic protein (BMP) signaling, which is part of the TGF-β superfamily. nih.govnih.gov This is evidenced by a reduction in the phosphorylation of Smad1/5/8 and decreased expression of the BMP-regulated gene Id-1. nih.govnih.gov

Additionally, some studies have indicated that halofuginone can inhibit matrix metalloproteinase-2 (MMP-2) gene expression. drugbank.com MMPs are a family of enzymes involved in the degradation of the extracellular matrix and play a role in tissue remodeling, angiogenesis, and tumor invasion.

Downstream Signaling Pathway Perturbations Induced by this compound

Activation of Integrated Stress Response (ISR) and Amino Acid Starvation Response (AAR)

The inhibition of ProRS by halofuginone leads to an accumulation of uncharged tRNA^Pro^, which mimics a state of amino acid deficiency. This cellular stress triggers the activation of the Integrated Stress Response (ISR) and, more specifically, the Amino Acid Starvation Response (AAR). nih.govembopress.orgnih.govresearchgate.net The ISR is a crucial homeostatic pathway that allows cells to adapt to various stress conditions. embopress.orgnih.govresearchgate.netrupress.org

The central event in the activation of the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). embopress.orgnih.gov In the context of amino acid starvation mimicked by halofuginone, the kinase responsible for this phosphorylation is General Control Nonderepressible 2 (GCN2). embopress.orgplos.org Phosphorylated eIF2α leads to a global attenuation of protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. embopress.orgrupress.org ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-induced apoptosis. biorxiv.org

Interestingly, while halofuginone triggers the canonical ISR gene expression reprogramming, the associated attenuation of protein synthesis appears to be atypical. embopress.orgnih.gov It has been observed to occur independently of GCN2 and eIF2α phosphorylation in some contexts, suggesting a more complex mechanism of translational control. embopress.org The activation of the AAR by halofuginone has been shown to be a key mechanism underlying its immunomodulatory effects, such as the inhibition of Th17 cell differentiation. nih.govresearchgate.net

| Pathway | Key Mediator | Consequence | Reference |

| Integrated Stress Response (ISR) | Phosphorylation of eIF2α | Global protein synthesis attenuation, ATF4 translation | embopress.orgnih.gov |

| Amino Acid Starvation Response (AAR) | GCN2 Kinase | Activation of ISR, inhibition of Th17 differentiation | nih.govembopress.orgresearchgate.net |

Effects on MAPK (JNK, ERK, p38) and STAT3 Signaling Pathways

Halofuginone has been shown to modulate the activity of several other key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and STAT3 pathways.

In activated T cells, halofuginone has been demonstrated to inhibit the phosphorylation of p38 MAPK. nih.gov This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. nih.gov Furthermore, in the context of lung cancer cells, halofuginone has been found to suppress both the PI3K/AKT and MAPK signaling pathways, leading to inhibited proliferation and induced apoptosis. nih.gov Specifically, it has been noted to inhibit the phosphorylation of Smad3 via both PI3K/Akt and MAPK/ERK pathways in muscle cells. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target of halofuginone's action. Halofuginone has been shown to block IL-23-induced STAT3 phosphorylation in Th17 cells. nih.govnih.govaai.org This effect is mediated through the activation of the AAR and results in the post-transcriptional suppression of STAT3 protein levels. nih.govnih.govaai.org The impairment of STAT3 signaling contributes to the inhibition of Th17 effector functions. nih.govnih.govaai.org

| Pathway | Effect | Cellular Context | Reference |

| p38 MAPK | Inhibition of phosphorylation | Activated T cells | nih.gov |

| PI3K/AKT & MAPK | Suppression | Lung cancer cells | nih.gov |

| MAPK/ERK | Inhibition of Smad3 phosphorylation | Muscle cells | nih.gov |

| STAT3 | Blocks IL-23-induced phosphorylation | Th17 cells | nih.govnih.govaai.org |

Impact on NF-κB Pathway and Inflammatory Mediators

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates a multitude of cellular processes, including inflammatory responses, cell proliferation, and apoptosis. nih.gov Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases and cancers. nih.govmdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. mdpi.com These genes include those for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Halofuginone has been shown to modulate inflammatory responses, which are often driven by the NF-κB pathway. For instance, the compound inhibits the differentiation of pro-inflammatory Th17 cells, which are major contributors to autoimmune inflammation. nih.gov While direct inhibition of NF-κB by Halofuginone is an area of ongoing investigation, its ability to interfere with inflammatory cascades suggests a potential interaction with this pathway. The mechanism may be analogous to other anti-inflammatory compounds that directly inhibit key components of the NF-κB pathway, such as IKK, thereby preventing nuclear translocation of p65 and subsequent gene transcription. mdpi.comnih.gov

Pharmacokinetics and Biotransformation Studies of this compound in Preclinical Models

Direct pharmacokinetic and biotransformation studies on this compound are not available in the public domain. The following sections detail the pharmacokinetics of the parent compound, Halofuginone, in preclinical models. It is hypothesized that the benzyloxycarbonyl groups of this compound are cleaved in vivo, releasing Halofuginone to exert its pharmacological effects. The addition of these groups may alter the absorption and distribution profile of the compound compared to the parent Halofuginone.

Absorption, Distribution, Metabolism, and Excretion (ADME) in in vitro and in vivo Animal Models

Studies in various animal models have characterized the ADME profile of Halofuginone.

Absorption: The oral bioavailability of Halofuginone varies significantly across species. In mice, after an oral dose, Halofuginone was undetectable in plasma, indicating very limited oral bioavailability (0%). nih.gov However, in rats, the compound could be detected in plasma following oral administration, although at low concentrations. nih.gov In contrast, studies in calves have shown a much higher oral bioavailability of approximately 80%. hres.caeuropa.euinterchemie.comnoahcompendium.co.ukeuropa.eu

Distribution: Following administration, Halofuginone is rapidly and widely distributed to tissues. nih.gov In mice and rats, it distributes to most tissues except for the brain. nih.gov High concentrations of Halofuginone have been found to persist in the liver, kidney, lung, spleen, and skeletal muscle for longer durations than in plasma. nih.gov Unchanged Halofuginone is the major component found in tissues. hres.caeuropa.eunoahcompendium.co.ukeuropa.eu In cattle, even when undetectable in plasma, significant concentrations were found in the liver and kidney. moswrat.com

Metabolism: Studies in mice did not detect any metabolites of Halofuginone in plasma, tissues, or urine, suggesting that the parent compound is the primary active molecule. nih.gov Similarly, in calves, unchanged Halofuginone is the major component found in tissues. hres.caeuropa.eunoahcompendium.co.ukeuropa.eu For this compound, the primary metabolic step would be the cleavage of the benzyloxycarbonyl groups to release Halofuginone.

Excretion: The primary route of excretion for Halofuginone is through the urine. hres.caeuropa.euinterchemie.comnoahcompendium.co.ukeuropa.eu In mice, urinary excretion accounted for 7-11% of the administered dose within 72 hours after intravenous dosing and 15-16% within 48 hours after oral dosing. nih.gov In rats, urinary excretion was 8-11% of the intravenous dose within 48 hours. nih.gov

Identification of Metabolites and Their Biological Activity

Current research indicates that Halofuginone is not significantly metabolized in preclinical models. Studies in mice have failed to identify any metabolites in plasma, tissues, or urine. nih.gov In calves, the parent compound, unchanged Halofuginone, is the predominant species found in tissues. hres.caeuropa.eunoahcompendium.co.ukeuropa.eu

For this compound, the expected metabolites would be mono-debenzylated and di-debenzylated (Halofuginone) forms. The biological activity of these potential metabolites would be dependent on their ability to interact with the molecular targets of Halofuginone, primarily prolyl-tRNA synthetase. It is presumed that the fully deprotected Halofuginone would possess the full spectrum of biological activity.

Oral Bioavailability and Tissue Distribution Profiling in Preclinical Species

The oral bioavailability and tissue distribution of Halofuginone have been investigated in several preclinical species, revealing species-specific differences.

Oral Bioavailability:

Mice: Oral bioavailability is extremely low, reported as 0%, with no detectable plasma concentrations after oral administration. nih.gov

Rats: Halofuginone is detectable in rat plasma after an oral dose, but the low concentrations achieved have made reliable estimation of bioavailability challenging. nih.gov

Calves: In contrast to rodents, calves exhibit good oral bioavailability of approximately 80%. hres.caeuropa.euinterchemie.comnoahcompendium.co.ukeuropa.eu

Tissue Distribution: Halofuginone distributes extensively into tissues. nih.gov In both mice and rats, it is found in most organs with the exception of the brain. nih.gov Notably, Halofuginone persists in tissues such as the lung, liver, and kidney for extended periods, even when plasma concentrations are low or undetectable. nih.gov In cattle, high concentrations have been measured in the liver and kidney. moswrat.com

Interactive Data Table: Pharmacokinetic Parameters of Halofuginone in Preclinical Models

| Species | Route of Administration | Oral Bioavailability (%) | Key Tissue Distribution | Major Excretion Route | Reference |

| Mouse | Oral, Intravenous, Intraperitoneal | 0 | Lung, Liver, Kidney, Spleen, Skeletal Muscle (not Brain) | Urine | nih.gov |

| Rat | Oral, Intravenous | Undetermined (low plasma levels) | Wide distribution (low in Brain and Testes) | Urine | nih.gov |

| Calf | Oral | ~80 | Liver, Kidney | Urine | hres.caeuropa.euinterchemie.comnoahcompendium.co.ukeuropa.eu |

Pharmacodynamic Markers and Biomarker Discovery for this compound Activity

As the biological activity of this compound is predicated on its conversion to Halofuginone, the pharmacodynamic markers and biomarkers of interest are those associated with the parent compound.

The primary mechanism of Halofuginone action, inhibition of prolyl-tRNA synthetase and subsequent activation of the amino acid starvation response, provides a foundation for biomarker discovery. nih.govcaymanchem.com Key pharmacodynamic markers reflect the downstream consequences of this action.

Established Pharmacodynamic Markers:

Inhibition of Collagen Type I Synthesis: A hallmark of Halofuginone's anti-fibrotic activity is the reduction in collagen type I production. wikipedia.orgdrugbank.com This can be measured in tissues and cell cultures.

Reduced Smad3 Phosphorylation: As Halofuginone interferes with the TGF-β signaling pathway, a decrease in the phosphorylation of Smad3 serves as a direct molecular marker of its activity. nih.gov

Inhibition of Th17 Cell Differentiation: The suppression of Th17 cell populations is a key immunomodulatory effect and can be monitored through flow cytometry analysis of immune cells. wikipedia.orgnih.gov

Reduced MMP-2 Expression: Inhibition of matrix metalloproteinase-2 expression is a marker of Halofuginone's anti-angiogenic and anti-metastatic potential. drugbank.com

Emerging Biomarkers: Recent studies have identified new potential biomarkers for Halofuginone's metabolic effects:

Growth Differentiation Factor 15 (GDF15): Halofuginone has been shown to increase circulating levels of GDF15, a hormone involved in regulating energy homeostasis and appetite. nih.gov

Fibroblast Growth Factor 21 (FGF21): Similar to GDF15, FGF21 levels are elevated following Halofuginone administration, indicating an effect on metabolic pathways. nih.gov

These markers, both established and emerging, provide valuable tools for assessing the biological activity of this compound in preclinical and potentially clinical settings, assuming its efficient conversion to the active Halofuginone molecule.

Preclinical Efficacy Studies of N,o Bis Benzyloxycarbonyl Halofuginone

Antifibrotic Potential of N,O-Bis(benzyloxycarbonyl) Halofuginone (B1684669)

Fibrosis, the excessive accumulation of extracellular matrix components like collagen, can lead to tissue scarring and organ failure. Preclinical studies have explored the potential of Halofuginone as an antifibrotic agent in various models.

In vitro Fibrosis Models (e.g., Fibroblast Activation, Collagen Production)

In vitro studies are crucial for understanding the direct effects of a compound on cellular processes involved in fibrosis. The primary cells responsible for collagen production are fibroblasts. When activated, these cells transform into myofibroblasts, which excessively secrete collagen and other extracellular matrix proteins.

Research has shown that Halofuginone directly targets fibroblasts to reduce collagen synthesis. Studies using cell cultures, including fibroblasts from patients with excessive collagen synthesis, have demonstrated that Halofuginone inhibits the gene expression of collagen alpha 1(I). This effect occurs at the transcriptional level, meaning it prevents the genetic instructions for making collagen from being read. Specifically, Halofuginone has been found to reduce the promoter activity of type-I collagen genes, leading to a decrease in the corresponding messenger RNA and, consequently, a reduced amount of synthesized collagen protein.

| Model System | Key Findings | Reference |

|---|---|---|

| Human Fibroblast Cultures | Inhibited collagen alpha 1(I) gene expression and collagen synthesis. | nih.gov |

| Fibroblast Cultures | Reduced the amount of synthesized collagen by decreasing the promoter activity of type-I collagen genes. | drugbank.com |

In vivo Animal Models of Organ Fibrosis (e.g., Liver, Lung, Kidney, Skin)

Building on promising in vitro results, the antifibrotic effects of Halofuginone have been evaluated in various animal models that mimic human fibrotic diseases in different organs.

In a mouse model of scleroderma, a disease characterized by skin fibrosis, administration of Halofuginone prevented the development of dermal fibrosis (cutaneous hyperplasia) drugbank.com. Similarly, in models where fibrosis was induced in organs such as the liver and lung, Halofuginone was found to inhibit collagen synthesis nih.gov. A specific study using a rat model of bleomycin-induced pulmonary fibrosis demonstrated that Halofuginone significantly reduced the accumulation of collagen in the lungs compared to untreated controls patsnap.com.

| Organ | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Skin | Tight skin mouse (TSK) model of scleroderma | Prevented the development of cutaneous hyperplasia (dermal fibrosis). | drugbank.com |

| Lung | Bleomycin-induced pulmonary fibrosis in rats | Significantly reduced fibrosis and collagen deposition in the lungs. | patsnap.com |

| Liver, Skin, Lung | General animal models of induced fibrosis | Inhibited collagen synthesis and deposition. | nih.gov |

Mechanistic Elucidation of Antifibrotic Effects in Preclinical Settings

The primary mechanism behind Halofuginone's antifibrotic effects lies in its ability to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis. TGF-β stimulates fibroblasts to produce collagen.

Studies have revealed that Halofuginone specifically blocks the phosphorylation of Smad3, a critical protein that transmits the TGF-β signal inside the cell drugbank.com. When TGF-β binds to its receptor on the cell surface, it triggers the activation of Smad proteins, which then travel to the nucleus to turn on genes responsible for collagen production. By inhibiting the activation of Smad3, Halofuginone effectively halts this signaling cascade drugbank.com. This inhibitory action is specific to Smad3, as the compound does not appear to affect the activation of the related Smad2 protein drugbank.com. This targeted interference with the TGF-β/Smad3 pathway ultimately leads to the observed reduction in collagen synthesis at the transcriptional level nih.govdrugbank.com.

Anticancer Activity of N,O-Bis(benzyloxycarbonyl) Halofuginone

Beyond its antifibrotic properties, Halofuginone has demonstrated significant anticancer activity in a range of preclinical models. Its effects are attributed to the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and interference with tumor-stroma interactions.

In vitro Studies in Various Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Breast Cancer, Melanoma, Multiple Myeloma)

The cytotoxic and antiproliferative effects of Halofuginone have been tested against a panel of human cancer cell lines.

In multiple myeloma (MM), Halofuginone has been shown to suppress the proliferation of various human MM cell lines and even primary MM cells from patients nih.govnih.gov. It induces apoptosis in these cells, even when they are protected by growth factors or co-cultured with bone marrow stromal cells, which typically support cancer cell survival nih.govnih.gov. The mechanism involves the activation of caspases (caspase-3, 8, and 9) and the cleavage of PARP, both hallmarks of apoptosis nih.govashpublications.org.

For hepatocellular carcinoma (HCC), studies on the HepG2 cell line showed that Halofuginone strongly inhibits cell growth, arrests the cell cycle in the G0/G1 phase, and induces apoptosis nih.govnih.gov. This is associated with the upregulation of cell cycle inhibitors like p15 (B1577198) and p21 and the downregulation of anti-apoptotic proteins such as Mcl-1 nih.govnih.gov.

In melanoma, Halofuginone treatment inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner nih.gov. It also inhibited the TGF-β signaling pathway in these cells, which is known to promote bone metastases nih.gov.

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Multiple Myeloma | Various human MM cell lines (MM1S, MM1R, OPM1, etc.) and primary patient cells | Suppressed proliferation, induced apoptosis via caspase activation, downregulated Mcl-1. | nih.govnih.govashpublications.org |

| Hepatocellular Carcinoma | HepG2, Hep3B | Inhibited proliferation (IC50 of 72.7 nM), arrested cell cycle, induced apoptosis, regulated JNK and MEK/ERK pathways. | nih.govnih.govresearchgate.net |

| Melanoma | 1205Lu | Inhibited cell proliferation, induced apoptosis, inhibited TGF-β signaling. | nih.gov |

In vivo Xenograft and Syngeneic Animal Models of Cancer

In vivo animal models are essential for evaluating a compound's therapeutic efficacy in a complex biological system. The two main types of models used in cancer research are xenograft and syngeneic models.

Xenograft models involve implanting human tumor cells into immunodeficient mice. These models are useful for assessing the direct effect of a drug on human tumor growth.

Syngeneic models use mouse tumor cells implanted into genetically identical, immunocompetent mice. These models are critical for studying how a therapy interacts with a functional immune system to fight cancer.

Preclinical studies for Halofuginone have primarily utilized xenograft models. In a mouse xenograft model of multiple myeloma, Halofuginone demonstrated significant anti-myeloma activity nih.govnih.gov. For hepatocellular carcinoma, treatment with Halofuginone effectively suppressed tumor progression in mice injected with human hepatoma cells researchgate.net. Furthermore, in a model of melanoma bone metastasis, Halofuginone not only inhibited the initial formation of bone metastases but also reduced the progression of established osteolytic lesions nih.gov.

| Cancer Type | Model Type | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Multiple Myeloma | Xenograft | SCID mice with subcutaneous or intravenous injection of MM cells | Inhibited tumor growth and improved survival. | nih.govnih.govashpublications.org |

| Hepatocellular Carcinoma | Xenograft | Athymic Balb/c mice with subcutaneous injection of Hep3B cells | Induced almost complete tumor suppression and reduced mortality. | researchgate.net |

| Melanoma | Xenograft | Nude mice with intracardiac inoculation of 1205Lu melanoma cells | Inhibited the establishment of bone metastases and reduced the progression of existing lesions. | nih.gov |

Effects on Tumor Microenvironment and Stromal Modulation

This compound has demonstrated significant activity in modulating the tumor microenvironment (TME), particularly by targeting the stromal components that support tumor growth and invasion. A primary target of the compound is the cancer-associated fibroblast (CAF), a key cell type in the TME responsible for producing extracellular matrix (ECM) proteins and promoting a pro-tumorigenic landscape. nih.govnih.gov

Preclinical studies in oral squamous cell carcinoma (OSCC) have shown that the compound dose-dependently inhibits the viability and proliferation of OSCC-derived CAFs. nih.govnih.gov It effectively decreases the expression of malignant CAF markers such as α-smooth muscle actin (α-SMA), Fibroblast-Specific Protein-1 (FSP-1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ) at both the mRNA and protein levels. nih.govnih.gov Mechanistically, this is linked to the inhibition of the TGF-β/Smad2/3 signaling pathway, a critical pathway in fibrosis and CAF activation. nih.govfrontiersin.org By targeting CAFs, the compound attenuates their ability to promote the migration and invasion of cancer cells. nih.gov This is achieved in part by reducing the secretion of Matrix Metalloproteinase-2 (MMP2), an enzyme crucial for ECM degradation and remodeling that facilitates tumor cell movement. nih.govfrontiersin.org

In a genetically engineered mouse model of Pancreatic Ductal Adenocarcinoma (PDA), a cancer known for its dense and protective stroma, the active molecule of the compound was shown to disrupt the physical barriers to drug delivery. aacrjournals.org It achieved this by decreasing fibroblast activation and reducing key ECM components, which in turn altered the immune landscape, allowing for greater infiltration of cytotoxic T cells into the tumor. aacrjournals.org Similar effects were observed in pancreatic tumor xenografts, where treatment led to a major reduction in collagen content and the number of cells expressing prolyl 4-hydroxylase subunit beta (P4Hβ), an enzyme involved in collagen synthesis. plos.org

In an in vivo orthotopic mouse model of tongue carcinoma, administration of the compound led to a significant decrease in tumor growth and a remarkable reduction in lymph node metastasis. nih.gov Histological analysis of the tumors revealed decreased collagen deposition in the stroma and reduced expression of α-SMA and MMP2, confirming its stromal modulation effects in a living model. nih.gov

| Parameter | Control Group (PBS) | Treatment Group | Outcome |

|---|---|---|---|

| Mean Tumor Volume (mm³) | 23.93 ± 8.91 | 6.69 ± 5.76 | Significantly decreased tumor volume (p < 0.01) nih.gov |

| Lymph Node Metastasis (LNM) | 80% Positive | 20% Positive | Remarkably reduced metastasis nih.gov |

| Collagen Deposition | High | Decreased | Reduced stromal fibrosis nih.gov |

| α-SMA Expression | High | Reduced | Inhibition of CAF activation nih.gov |

| MMP2 Expression | High | Reduced | Reduced ECM remodeling capacity nih.gov |

Combinatorial Therapeutic Strategies with this compound in Preclinical Oncology

The ability of this compound to modulate the tumor stroma and inhibit pathways associated with chemoresistance makes it a strong candidate for combination therapies. aacrjournals.orgnih.gov Preclinical studies have shown that it can synergize with conventional chemotherapy to achieve significant antitumoral effects, potentially allowing for the use of lower, less toxic doses of cytotoxic agents. aacrjournals.org

In human prostate cancer and Wilms' tumor xenografts, the compound was evaluated both alone and in combination with standard chemotherapies. aacrjournals.org While the compound alone showed a trend towards inhibiting tumor development, its combination with low doses of docetaxel (for prostate cancer) or vincristine and dactinomycin (for Wilms' tumor) resulted in a significant reduction in tumor volume and weight. aacrjournals.org This enhanced effect was comparable to that achieved by high doses of the chemotherapeutic agents alone. aacrjournals.org The mechanism for this synergy involves targeting different cellular compartments; the compound primarily inhibited the activation of stromal fibroblasts, while the chemotherapy agents induced apoptosis and necrosis in the tumor cells. aacrjournals.orgresearchgate.net

Furthermore, the compound has been identified as an inhibitor of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Constitutive accumulation of the NRF2 protein is a mechanism by which cancer cells develop resistance to anti-cancer drugs and radiotherapy. nih.gov By inducing a cellular amino acid starvation response, the compound represses global protein synthesis, leading to the rapid depletion of the short-lived NRF2 protein. nih.govnih.gov This action ameliorates the resistance of NRF2-addicted cancer cells to anti-cancer drugs, as demonstrated both in vitro and in vivo. nih.gov

| Tumor Model | Therapy | Key Finding |

|---|---|---|

| Prostate Cancer Xenograft | Compound + Low-Dose Docetaxel | Significant reduction in tumor volume, comparable to high-dose docetaxel alone. aacrjournals.org |

| Wilms' Tumor Xenograft | Compound + Low-Dose Vincristine & Dactinomycin | Significant reduction in tumor weight, comparable to high-dose chemotherapy alone. aacrjournals.org |

| NRF2-Addicted Cancer Cells | Compound + Anti-cancer Drugs | Ameliorated chemoresistance both in vitro and in vivo by depleting NRF2 protein. nih.gov |

Anti-inflammatory and Immunomodulatory Effects of this compound

The compound exhibits potent anti-inflammatory and immunomodulatory activities, primarily through its selective influence on T cell differentiation and its ability to suppress key inflammatory signaling pathways.

Suppression of Inflammatory Mediators and Cytokines in Preclinical Models

This compound has been shown to effectively suppress the production of key pro-inflammatory mediators and cytokines in various preclinical models. In a model of Concanavalin A-induced liver fibrosis, which involves repeated T cell activation, oral administration of the compound's active molecule significantly decreased the serum levels of the inflammatory cytokines tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov

This suppressive effect is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many genes involved in inflammation. In the ConA-treated model, NF-κB production was markedly increased, but this was significantly reversed by treatment with the compound. nih.gov Other studies have also confirmed the ability of the compound to suppress TNF-α secretion from human T cells, contributing to its anti-inflammatory and anti-apoptotic effects. researchgate.netnih.gov

| Inflammatory Mediator | Effect of Treatment | Associated Pathway |

|---|---|---|

| TNF-α | Significantly decreased in serum nih.gov | Inhibition of NF-κB production nih.gov |

| IL-6 | Significantly decreased in serum nih.gov | |

| IL-1β | Significantly decreased in serum nih.gov | |

| NF-κB | Significantly decreased in serum nih.gov |

Efficacy in Animal Models of Autoimmune Diseases (e.g., EAE)

The compound's ability to selectively inhibit Th17 cell differentiation translates directly into efficacy in preclinical models of autoimmune diseases. Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis, a disease in which Th17 cells play a significant pathological role.

Systemic treatment with the active molecule of the compound has been shown to protect mice from Th17-associated EAE. This protective effect is directly linked to the in vivo induction of the amino acid starvation response (AAR) and the subsequent inhibition of inflammatory T cell differentiation. The efficacy in EAE models provides strong preclinical evidence for the therapeutic potential of this compound in treating Th17-mediated autoimmune disorders.

Investigation of this compound in Other Preclinical Disease Models (e.g., Anti-obesity, Muscular Dystrophy)

Beyond oncology and autoimmunity, the compound has shown therapeutic promise in diverse preclinical models, including those for obesity and muscular dystrophy.

In diet-induced obese mouse and pig models, the compound has been identified as a promising anti-obesity agent. nih.govnih.gov Administration of the compound suppressed food intake, increased energy expenditure, and resulted in significant weight loss. nih.govnih.govbiorxiv.orgresearchgate.net These effects were accompanied by improvements in metabolic health, including the alleviation of insulin resistance and hepatic steatosis. nih.govnih.gov The mechanism involves the activation of the integrated stress response, which leads to increased levels of Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15). nih.govnih.gov Studies using knockout mice confirmed that both of these hormones are necessary to produce the anti-obesity effects. nih.gov

In the context of Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and fibrosis, the compound has demonstrated significant therapeutic benefits in the mdx mouse model. nih.govnih.govphysiology.org As an inhibitor of TGFβ signaling, it effectively prevents and can even resolve established muscle fibrosis. nih.govphysiology.org Treatment has been shown to reduce muscle collagen content, which is associated with improved muscle histopathology and significant improvements in muscle function, including exercise endurance and cardiac and respiratory function. nih.govphysiology.org Studies comparing the compound's enantiomers found that the (+)-enantiomer was more effective than the racemic form at reducing collagen, improving motor coordination, and increasing myofiber diameter. nih.govmdpi.com

| Disease Model | Key Findings | Mechanism of Action |

|---|---|---|

| Diet-Induced Obesity (Mouse/Pig) | Suppressed food intake, increased energy expenditure, caused weight loss, and improved insulin resistance. nih.govnih.govresearchgate.net | Elevates levels of GDF15 and FGF21 via the integrated stress response pathway. nih.govnih.gov |

| Duchenne Muscular Dystrophy (mdx Mouse) | Reduced muscle fibrosis, improved muscle histopathology, and enhanced motor, cardiac, and respiratory function. nih.govphysiology.orgmdpi.com | Inhibits TGFβ/Smad3 signaling, preventing fibroblast activation and collagen synthesis. nih.gov |

Structure Activity Relationship Sar Studies and Analog Development of N,o Bis Benzyloxycarbonyl Halofuginone

Comparative Analysis of N,O-Bis(benzyloxycarbonyl) Halofuginone (B1684669) with Parent Halofuginone and Other Febrifugine (B1672321) Derivatives

Febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, demonstrates potent antimalarial activity but is hampered by its toxicity. nih.gov Halofuginone, a halogenated synthetic analog of febrifugine, was developed to address this limitation. The addition of a bromine atom to the quinazoline (B50416) ring was found to preserve antimalarial efficacy while reducing host cell cytotoxicity. nih.gov Both febrifugine and halofuginone exert their effects by inhibiting prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. nih.govnih.gov This inhibition leads to an accumulation of uncharged tRNA, mimicking amino acid starvation and subsequently activating the amino acid response (AAR) pathway. nih.gov

The core structure essential for the biological activity of these compounds consists of a quinazolinone moiety linked to a substituted piperidine (B6355638) ring. SAR studies on various febrifugine derivatives have highlighted the importance of the stereochemistry at the piperidine ring, with the (2R, 3S) configuration being crucial for activity. nih.gov

N,O-Bis(benzyloxycarbonyl) Halofuginone is a derivative where the secondary amine in the piperidine ring and the hydroxyl group at the 3-position are both protected with benzyloxycarbonyl (Cbz or Z) groups. The introduction of these bulky, lipophilic groups would significantly alter the physicochemical properties of the parent halofuginone molecule. While direct comparative biological data for this compound is scarce, it is plausible that this derivative was synthesized as an intermediate for further chemical modifications or as a prodrug. The Cbz groups are common protecting groups in organic synthesis and can often be removed under specific conditions to yield the free amine and alcohol.

A comparative analysis of the general structure of these compounds is presented below:

| Compound | Quinazoline Ring Substitution | Piperidine N-Substitution | Piperidine O-Substitution | Key Known Activities |

| Febrifugine | Unsubstituted | -H | -H | Antimalarial |

| Halofuginone | 7-Bromo, 6-Chloro | -H | -H | Antimalarial, Anticancer, Anti-inflammatory |

| This compound | 7-Bromo, 6-Chloro | -Cbz | -Cbz | Intermediate/Prodrug (Putative) |

Elucidation of the Role of N,O-Bis(benzyloxycarbonyl) Moieties in Efficacy, Selectivity, and Pharmacokinetic Profile

The precise role of the N,O-bis(benzyloxycarbonyl) moieties in the efficacy, selectivity, and pharmacokinetic profile of this compound has not been detailed in available scientific literature. However, based on general principles of medicinal chemistry, several hypotheses can be formulated.

The benzyloxycarbonyl group is known to increase lipophilicity. This modification could potentially enhance the compound's ability to cross cell membranes, which might alter its pharmacokinetic properties, such as absorption and distribution. However, the increased bulk of these groups could also hinder the molecule's ability to bind to its target, the prolyl-tRNA synthetase.

It is possible that this compound acts as a prodrug. In this scenario, the Cbz groups would be cleaved in vivo by metabolic enzymes to release the active halofuginone. This strategy is often employed to improve the oral bioavailability or to control the release of a drug.

The N- and O-substitutions could also influence the selectivity of the compound. The free amine and hydroxyl groups in halofuginone are likely involved in hydrogen bonding interactions with the ProRS enzyme. Masking these groups with Cbz moieties would prevent these interactions, potentially reducing or abolishing its activity against ProRS. This suggests that this compound itself may be inactive as a ProRS inhibitor and would require metabolic activation.

Design, Synthesis, and Evaluation of this compound Analogs for Optimized Activity and Specificity

The design and synthesis of analogs of this compound would likely be part of a broader effort to explore the SAR of the halofuginone scaffold. While specific examples of such analogs are not readily found, general strategies for modifying the piperidine ring of febrifugine derivatives have been reported. nih.govnih.gov These modifications often involve altering the substituents on the piperidine nitrogen and the hydroxyl group to modulate activity and toxicity.

A patent for the preparation of a key intermediate, trans-N-benzyloxycarbonyl-(3-hydroxy-2-piperidinyl)-2-acetone, suggests that modifications at the N-position of the piperidine ring are a synthetic focus. This intermediate could be a precursor for this compound and its analogs.

The following table presents a hypothetical design of analogs based on common medicinal chemistry strategies, though it is important to note that their synthesis and evaluation data are not available in the public domain.

| Analog | N-Substitution | O-Substitution | Rationale for Design |

| Analog 1 | -Cbz | -H | Investigate the singular effect of N-protection. |

| Analog 2 | -H | -Cbz | Investigate the singular effect of O-protection. |

| Analog 3 | -Acetyl | -Acetyl | Explore the effect of smaller, less lipophilic protecting groups. |

| Analog 4 | -Methyl | -Methyl | Study the impact of permanent alkylation on activity. |

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation and New Analog Design

Computational chemistry and molecular modeling are powerful tools for elucidating SAR and designing new analogs. mdpi.com For halofuginone and its derivatives, molecular docking studies could be employed to predict the binding affinity and orientation of different analogs within the active site of prolyl-tRNA synthetase.

Such studies could help to understand how the N,O-bis(benzyloxycarbonyl) groups affect the interaction with the enzyme. For instance, docking simulations could reveal steric clashes or favorable hydrophobic interactions introduced by these bulky groups. This information would be invaluable for designing new analogs with optimized activity and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of halofuginone analogs to correlate their physicochemical properties with their biological activity. This would help in identifying the key structural features required for potent and selective inhibition of ProRS. While no specific computational studies on this compound have been published, the general approach is well-established in drug discovery.

Advanced Drug Delivery Systems and Formulation Strategies for N,o Bis Benzyloxycarbonyl Halofuginone Preclinical Focus

Development of Nanocarrier-Based Delivery Systems (e.g., Polymeric Micelles, Liposomes, Nanoparticles)

The encapsulation of poorly soluble drugs within nanocarriers is a primary strategy to improve their pharmaceutical application. nih.gov Nanocarriers like polymeric micelles, liposomes, and nanoparticles offer advantages such as biocompatibility, the ability to encapsulate hydrophobic compounds, and modified pharmacokinetic profiles. biotech-asia.orgijpsm.com

In preclinical models, polymeric micelles have been successfully developed for Halofuginone (B1684669). One notable system employs D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of vitamin E. nih.gov TPGS can self-assemble into polymeric micelles that provide a hydrophobic core for encapsulating insoluble drugs. nih.govijper.org The formulation of Halofuginone hydrobromide (HF)-loaded TPGS polymeric micelles (HTPMs) has been achieved using a thin-film hydration technique, resulting in nanoparticles with a hydrodynamic diameter suitable for intravenous administration. nih.gov

These delivery systems are designed to improve the systemic circulation and tumor accumulation of the encapsulated drug. nih.gov The core-shell structure of polymeric micelles, with a hydrophobic core and a hydrophilic shell, protects the drug from degradation while allowing for effective transport in an aqueous environment. biotech-asia.orgresearchgate.net While this specific work was conducted with Halofuginone hydrobromide, the principles are directly applicable to the formulation of N,O-Bis(benzyloxycarbonyl) Halofuginone, which also possesses a hydrophobic character.

Assessment of Drug Encapsulation Efficiency, Stability, and Controlled Release Kinetics of this compound

The effectiveness of a nanocarrier system is critically dependent on its ability to efficiently load the therapeutic agent and release it in a controlled manner. Key quality attributes include drug loading (DL), encapsulation efficiency (EE), stability, and release kinetics. nih.gov

For the Halofuginone-loaded TPGS polymeric micelle (HTPM) system, these parameters have been thoroughly characterized. The optimized HTPMs demonstrated a high encapsulation efficiency and significant drug loading, indicating the suitability of the TPGS carrier for this class of compounds. nih.gov The stability of such formulations is also a critical factor for their potential application. researchgate.net Studies have shown that these Halofuginone-loaded micelles exhibit excellent storage stability. nih.gov

The in vitro drug release profile is essential for predicting the in vivo performance of the formulation. The release of Halofuginone from the polymeric micelles was observed to be pH-dependent, with a faster release rate in an acidic environment (pH 5.0) compared to a physiological environment (pH 7.4). This characteristic is particularly advantageous for tumor-targeted delivery, as the microenvironment of solid tumors is often acidic. nih.gov This pH-sensitive release mechanism suggests that the drug would be preferentially released at the target site, which is a key aspect of controlled release. nih.gov

Table 1: Physicochemical and Drug Loading Characteristics of Halofuginone-Loaded TPGS Polymeric Micelles (HTPMs)

| Parameter | Value | Reference |

|---|---|---|

| Hydrodynamic Diameter (HD) | 17.8 ± 0.5 nm | nih.gov |

| Zeta Potential (ZP) | 14.40 ± 0.1 mV | nih.gov |

| Drug Loading (DL) | 12.94 ± 0.46% | nih.gov |

| Encapsulation Efficiency (EE) | 90.6 ± 0.85% | nih.gov |

In vitro and in vivo Evaluation of Targeted Delivery and Enhanced Bioavailability

The ultimate goal of developing advanced drug delivery systems is to enhance the therapeutic efficacy of the encapsulated agent. This is evaluated through rigorous in vitro and in vivo preclinical studies. nih.gov

In vitro studies using the HTPM formulation were conducted on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results showed that the micellar formulation of Halofuginone was more effective at inducing cell cycle arrest and apoptosis compared to the free drug. nih.gov The mechanism of action was linked to the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species formation within the cancer cells. nih.gov

Following promising in vitro results, in vivo evaluations were performed using a breast cancer-bearing BALB/c nude mouse model. These studies are crucial for assessing the therapeutic effect and biocompatibility of the delivery system in a living organism. The evaluation demonstrated that the Halofuginone-loaded polymeric micelles exerted a significantly stronger tumor inhibition rate compared to the free drug. nih.gov This enhanced efficacy in vivo suggests that the nanocarrier system improves the drug's bioavailability and accumulation at the tumor site.

Table 2: In Vivo Anti-Tumor Efficacy in MDA-MB-231 Xenograft Model

| Treatment Group | Tumor Inhibition Rate (%) | Reference |

|---|---|---|

| Free Halofuginone (HF) | Not specified, but lower than HTPMs | nih.gov |

| Halofuginone-TPGS Polymeric Micelles (HTPMs) | 68.17% | nih.gov |

These findings underscore the potential of nanocarrier-based strategies to improve the delivery and effectiveness of compounds like Halofuginone and its derivatives, including this compound, for therapeutic applications.

Mechanistic Toxicology of N,o Bis Benzyloxycarbonyl Halofuginone in Preclinical Models

Investigation of Cellular Pathways Underlying Potential Off-Target Effects or Cytotoxicity in in vitro Systems

The in vitro cytotoxic effects of Halofuginone (B1684669) are mediated through the modulation of several key cellular pathways, leading to outcomes such as the induction of apoptosis, cell cycle arrest, and the activation of cellular stress responses. These effects have been observed across a variety of cell types, including cancer cells, fibroblasts, and immune cells.

A primary mechanism of action is the activation of the Amino Acid Response (AAR) pathway, also known as the Integrated Stress Response (ISR). nih.govnih.govresearchgate.net Halofuginone induces the AAR by inhibiting prolyl-tRNA synthetase (ProRS), which leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation. nih.govresearchgate.net This activation of the AAR pathway can selectively inhibit the differentiation of pro-inflammatory Th17 cells, a key component of the immune system involved in autoimmune diseases. nih.govnih.gov In mammary epithelial cells, Halofuginone has been shown to trigger a canonical ISR, characterized by the attenuation of protein synthesis and reprogramming of gene expression. researchgate.net

In the context of cancer, Halofuginone has been demonstrated to suppress the proliferation of multiple myeloma (MM) cells, both in cell lines and in patient-derived cells. nih.gov This is achieved even in the presence of survival factors like IL-6, IGF-1, and bone marrow stromal cells (BMSC). nih.gov Studies on hepatocellular carcinoma (HCC) cell lines, such as HepG2, have shown that Halofuginone inhibits proliferation by arresting the cell cycle in the G0/G1 phase and inducing apoptosis. nih.gov The cell cycle arrest is associated with the upregulation of proteins like p15 (B1577198) and p21. nih.gov

The induction of apoptosis is a common outcome of Halofuginone treatment in various cell types. nih.gov In HepG2 cells, this is evidenced by the increased cleavage of PARP and caspases-3, -8, and -9, as well as the downregulation of anti-apoptotic proteins like Mcl-1 and c-IAP1. nih.gov In T cells, Halofuginone-induced apoptosis and cell cycle arrest are linked to its interference with proline availability. ubc.ca

Furthermore, Halofuginone is known to inhibit the transforming growth factor-β (TGF-β) signaling pathway. nih.govnih.gov This inhibition prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β pathway, which in turn inhibits the transition of fibroblasts to myofibroblasts, a critical step in the development of fibrosis. nih.gov In hepatocellular carcinoma cells, Halofuginone has also been shown to regulate the JNK and MEK/ERK signaling pathways. nih.gov

| Cell Line | Effect | Pathway(s) Implicated |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation, G0/G1 cell cycle arrest, apoptosis. nih.gov | Upregulation of p15 and p21, cleavage of caspases and PARP, downregulation of Mcl-1 and c-IAP1, regulation of JNK and MEK/ERK. nih.gov |

| Multiple Myeloma (MM) cells | Growth inhibition, apoptosis. nih.gov | Overcomes survival signals from IL-6 and IGF-1. nih.gov |

| T cells | Suppression of proliferation, apoptosis, S-phase cell cycle arrest. ubc.ca | Amino Acid Response (AAR) pathway. ubc.ca |

| Mammary Epithelial Cells | Attenuation of protein synthesis, gene expression reprogramming. researchgate.net | Integrated Stress Response (ISR). researchgate.net |

| Fibroblasts | Inhibition of differentiation to myofibroblasts. nih.gov | Inhibition of TGF-β/Smad3 signaling. nih.gov |

Analysis of Organ-Specific Cellular Responses and Histopathological Changes in Preclinical in vivo Models

In vivo preclinical studies have revealed organ-specific responses to Halofuginone, reflecting its mechanisms of action observed in vitro. These studies highlight its potent anti-fibrotic and anti-cancer effects in various animal models.

A significant body of research has focused on the liver. In rat models of chemically-induced liver fibrosis, such as those induced by thioacetamide (B46855) or dimethylnitrosamine, Halofuginone has been shown to prevent and treat the development of cirrhosis. nih.gov It achieves this by inhibiting collagen type I synthesis, a hallmark of fibrosis. nih.gov In a rat model of hepatocellular carcinoma (HCC), Halofuginone treatment not only suppressed tumor progression but also reduced the incidence of lung metastasis. nih.gov Histopathological analysis in these models shows a reduction in the deposition of extracellular matrix proteins.

In the context of skin, Halofuginone has been observed to reduce collagen synthesis. nih.gov This effect is beneficial in conditions like scleroderma but can lead to increased skin tearing in animal models such as broilers, indicating a direct impact on the structural integrity of the skin. nih.gov

Neuroprotective effects have also been documented. In a murine model of retinal ischemia-reperfusion injury, a condition that leads to neurodegeneration, administration of Halofuginone provided a significant neuroprotective effect. mdpi.com This was demonstrated both histologically and functionally, with the preservation of retinal ganglion cells and prevention of functional decline in electroretinograms (ERG) and visual evoked potentials (VEP). mdpi.com The underlying mechanism in this model was attributed to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) expression. mdpi.com

While demonstrating therapeutic efficacy, studies have also pointed to potential organ-specific toxicities. In a phase I clinical trial involving patients with advanced solid tumors, gastrointestinal toxicity, including nausea and vomiting, was a predominant side effect, suggesting a direct or indirect effect on the gastrointestinal tract. nih.gov

| Organ System | Preclinical Model | Observed Cellular/Histopathological Changes |

| Liver | Rat model of liver fibrosis. nih.gov | Prevention of cirrhosis, inhibition of collagen type I synthesis. nih.gov |

| Rat model of hepatocellular carcinoma. nih.gov | Suppression of tumor progression, reduced lung metastasis, decreased MMP-2 and MMP-9 expression. nih.gov | |

| Eye (Retina) | Murine model of retinal ischemia-reperfusion. mdpi.com | Neuroprotection, inhibition of HIF-1α expression, preservation of retinal ganglion cells. mdpi.com |

| Tumors (in vivo) | Multiple myeloma xenograft model. nih.gov | Inhibition of tumor growth. nih.gov |

| Triple-negative breast cancer mouse model. nih.gov | Enhanced efficacy against tumors and reduced metastasis. nih.gov |

Characterization of Enzyme Inhibition or Activation Profiles Contributing to Mechanistic Toxicity

The biological activities of Halofuginone are rooted in its ability to inhibit specific enzymes, with prolyl-tRNA synthetase (ProRS) being identified as a primary and critical target.

Halofuginone is a potent, ATP-dependent inhibitor of ProRS, which is a component of the bifunctional enzyme glutamyl-prolyl-tRNA synthetase (EPRS). nih.govresearchgate.net It acts as a competitive inhibitor with respect to proline, binding to the proline-binding pocket within the catalytic site of the enzyme. acs.orgnih.gov This inhibition is reversible by the addition of exogenous proline. nih.gov The binding of Halofuginone to ProRS requires an ATP-induced conformational change in the enzyme. nih.govresearchgate.net The inhibition of ProRS leads to the accumulation of uncharged tRNAPro, which triggers the AAR pathway, explaining many of Halofuginone's downstream biological effects, such as the inhibition of Th17 cell differentiation. nih.govnih.gov

The inhibitory concentration (IC50) of Halofuginone against ProRS varies between species. For instance, it inhibits human (HsProRS) and Plasmodium falciparum (PfProRS) ProRS with IC50 values in the nanomolar to low micromolar range, demonstrating its potent activity. acs.org

In addition to its effects on ProRS, Halofuginone has been shown to inhibit the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govnih.gov In a rat model of HCC, Halofuginone treatment led to a significant decrease in the expression of pro-MMP-9 and a drastic reduction in the activation of MMP-2 in both tumor and non-tumoral liver tissue. nih.gov The inhibition of these enzymes, which are crucial for the degradation of the extracellular matrix, contributes to Halofuginone's anti-metastatic effects. nih.gov

| Enzyme Target | Type of Inhibition | IC50 / Ki | Mechanistic Consequence |

| Prolyl-tRNA Synthetase (ProRS) | Competitive (with proline), ATP-dependent. nih.govresearchgate.net | PfProRS: 11 nM - 0.28 µM; HsProRS: 2.13 µM. acs.org | Mimics proline starvation, activates Amino Acid Response (AAR) pathway. nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Inhibition of activation and expression. nih.gov | Not specified. | Decreased extracellular matrix degradation, anti-metastatic effects. nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Inhibition of expression. nih.gov | Not specified. | Decreased extracellular matrix degradation, anti-metastatic effects. nih.gov |

| Hypoxia-Inducible Factor-1α (HIF-1α) | Inhibition of expression. mdpi.com | Not specified. | Neuroprotection in ischemic conditions. mdpi.com |

Future Directions and Translational Perspectives for N,o Bis Benzyloxycarbonyl Halofuginone Research

Identification of Remaining Research Gaps and Unexplored Therapeutic Avenues

N,O-Bis(benzyloxycarbonyl) Halofuginone (B1684669), a derivative of the well-studied alkaloid Halofuginone, represents a promising but largely unexplored frontier in medicinal chemistry. While Halofuginone has demonstrated a wide range of biological activities, including anti-fibrotic, anti-inflammatory, anti-cancer, and anti-parasitic effects, there is a significant lack of specific research on its N,O-Bis(benzyloxycarbonyl) counterpart. nih.govresearchgate.netnih.gov This dearth of dedicated studies constitutes the most critical research gap. The introduction of two benzyloxycarbonyl groups to the Halofuginone scaffold likely modifies its physicochemical properties, such as lipophilicity and metabolic stability, which could in turn alter its pharmacokinetic and pharmacodynamic profiles. However, without direct experimental evidence, the precise nature and extent of these changes remain speculative.